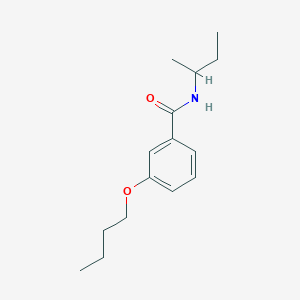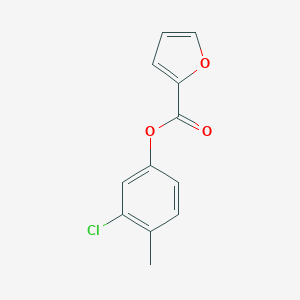![molecular formula C11H12N2O2 B267236 3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
3-[(Cyclopropylcarbonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(Cyclopropylcarbonyl)amino]benzamide, also known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPBA is a member of the benzamide family of compounds and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
科学研究应用
3-[(Cyclopropylcarbonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to inhibit PARP, an enzyme involved in DNA repair, has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-[(Cyclopropylcarbonyl)amino]benzamide has also been reported to have cardioprotective effects in animal models of heart disease.
作用机制
3-[(Cyclopropylcarbonyl)amino]benzamide's mechanism of action involves the inhibition of PARP, an enzyme involved in DNA repair. PARP plays a crucial role in repairing DNA damage, and its inhibition leads to the accumulation of DNA damage, resulting in cell death. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to sensitize cancer cells to chemotherapy and radiation therapy is due to its ability to inhibit PARP, leading to increased DNA damage in cancer cells.
Biochemical and Physiological Effects:
3-[(Cyclopropylcarbonyl)amino]benzamide's biochemical and physiological effects are primarily due to its ability to inhibit PARP. Inhibition of PARP leads to the accumulation of DNA damage, resulting in cell death. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to sensitize cancer cells to chemotherapy and radiation therapy is due to its ability to inhibit PARP, leading to increased DNA damage in cancer cells. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide has been shown to have neuroprotective and cardioprotective effects in animal models of neurodegenerative diseases and heart disease, respectively.
实验室实验的优点和局限性
One of the main advantages of using 3-[(Cyclopropylcarbonyl)amino]benzamide in lab experiments is its potency as a PARP inhibitor. 3-[(Cyclopropylcarbonyl)amino]benzamide has been reported to be a potent PARP inhibitor, making it an attractive compound for studying PARP inhibition in various diseases. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide's synthesis method is relatively straightforward, and the compound can be obtained in high purity and yield. One limitation of using 3-[(Cyclopropylcarbonyl)amino]benzamide in lab experiments is its potential toxicity. 3-[(Cyclopropylcarbonyl)amino]benzamide's ability to induce DNA damage may lead to toxicity in cells, and careful dose optimization is required to minimize toxicity.
未来方向
There are several future directions for 3-[(Cyclopropylcarbonyl)amino]benzamide research. One potential direction is the development of 3-[(Cyclopropylcarbonyl)amino]benzamide derivatives with improved potency and selectivity for PARP inhibition. Additionally, 3-[(Cyclopropylcarbonyl)amino]benzamide's potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, warrant further investigation. Another future direction is the use of 3-[(Cyclopropylcarbonyl)amino]benzamide in combination with other drugs to enhance its therapeutic efficacy. Overall, 3-[(Cyclopropylcarbonyl)amino]benzamide's potential therapeutic applications and potent PARP inhibitory activity make it an attractive compound for further research.
合成方法
The synthesis of 3-[(Cyclopropylcarbonyl)amino]benzamide involves the reaction of 3-aminobenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 3-[(Cyclopropylcarbonyl)amino]benzamide. This synthesis method has been successfully used in several studies, and the purity and yield of 3-[(Cyclopropylcarbonyl)amino]benzamide have been reported to be high.
属性
产品名称 |
3-[(Cyclopropylcarbonyl)amino]benzamide |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
3-(cyclopropanecarbonylamino)benzamide |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7H,4-5H2,(H2,12,14)(H,13,15) |
InChI 键 |
CFKXIYGRVLYCCW-UHFFFAOYSA-N |
SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
规范 SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(allyloxy)phenyl]-2-phenoxypropanamide](/img/structure/B267154.png)

![2-methoxy-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267158.png)
![N-[2-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B267161.png)
![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)
![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)






